3-Benzylidene-Dihydro-Furan-2-One
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Overview
Description
Synthesis Analysis
The synthesis of 3-Benzylidene-Dihydro-Furan-2-One derivatives involves palladium-catalyzed coupling reactions and subsequent electrophilic cyclization. Yue et al. (2005) demonstrated the preparation of 2,3-disubstituted benzo[b]furans using o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization with various agents to yield high-quality furan derivatives under mild conditions (Yue, Yao, & Larock, 2005). Similarly, Jia et al. (2016) reported a one-pot synthesis approach for 2,3-diarylated benzo[b]furans, combining N-Heterocyclic Carbene (NHC) and palladium catalysis for efficient synthesis from readily available starting materials (Jia, Li, Yu, Jiang, & Yao, 2016).
Molecular Structure Analysis
The molecular structure of 3-Benzylidene-Dihydro-Furan-2-One and its derivatives is characterized by the presence of the furan ring, which is crucial for its reactivity and properties. Liang et al. (2009) explored the synthesis of 3-functionalized benzo[b]furans via FeCl3-mediated ring closure, highlighting the importance of the alkoxy substituent for efficient cyclization (Liang, Hou, Du, Zhang, Pan, Mao, & Zhao, 2009).
Chemical Reactions and Properties
3-Benzylidene-Dihydro-Furan-2-One undergoes various chemical reactions, including cyclization and substitution reactions, which allow for the synthesis of a wide range of furan derivatives. Gay et al. (2010) developed a synthesis for 3-chalcogen benzo[b]furans via FeCl3/diorganyl dichalcogenides cyclization, demonstrating the versatility of 3-Benzylidene-Dihydro-Furan-2-One in organic synthesis (Gay, Manarin, Schneider, Barancelli, Costa, & Zeni, 2010).
Scientific Research Applications
Synthesis Techniques and Reactions :
- Liao et al. (2005) discussed the formation of benzo[b]furan-3-carboxylic acid from 3-Benzylidene-Dihydro-Furan-2-One via a Pd(II)-mediated cascade carboxylative annulation, emphasizing the construction of complex structures through novel synthesis techniques (Liao, Smith, Fathi, & Yang, 2005).
- Morozova et al. (1994) studied the amination and hydroamination reactions of 5-alkyl-3H-furan-2-ones, including 3-Benzylidene derivatives, highlighting their potential in creating diverse organic compounds (Morozova, Sedavkina, & Egorova, 1994).
Catalytic and Chemical Properties :
- The work of Katritzky and Shcherbakova (1996) on the synthesis of dihydro- and α-hydroxytetrahydro-furan derivatives showcases the chemical versatility of furan-based compounds (Katritzky & Shcherbakova, 1996).
- Markina, Chen, and Larock (2013) developed an efficient method for synthesizing benzofurans, which could be applicable in various synthetic applications (Markina, Chen, & Larock, 2013).
Applications in Material Science and Pharmaceuticals :
- Teixeira et al. (2007) investigated the synthesis of 3-benzyl-5-arylidenefuran-2(5H)-ones and their cytotoxic activity, indicating potential pharmaceutical applications (Teixeira, Barbosa, Maltha, Rocha, Bezerra, Costa-Lotuf, Pessoa, & Moraes, 2007).
- Wang et al. (2012) synthesized bio-based benzoxazines, incorporating furan derivatives, for potential use in green chemistry and material science (Wang, Sun, Liu, Sudo, & Endo, 2012).
Future Directions
Benzofuran derivatives, including 3-Benzylidene-Dihydro-Furan-2-One, have shown potential in various therapeutic applications, particularly in the treatment of cancer . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
(3Z)-3-benzylideneoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMVZSYTMJVEK-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylidene-Dihydro-Furan-2-One |
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